4-Hydrazinyl-1H-benzimidazole

Descripción general

Descripción

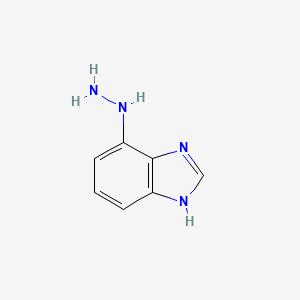

4-Hydrazinyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a hydrazine substituent at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1H-benzimidazole typically involves the reaction of 4-nitro-1H-benzimidazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the desired hydrazinyl derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydrazinyl-1H-benzimidazole undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Benzimidazole derivatives, including 4-hydrazinyl-1H-benzimidazole, have demonstrated potent anthelmintic activity. Recent studies indicate that compounds containing the benzimidazole core can effectively combat helminthic infections. For example, new derivatives synthesized with hydrazone moieties exhibited not only anthelmintic properties but also improved antioxidant status in hosts . These compounds interfere with tubulin polymerization in parasites, which is a critical mechanism for their antiparasitic action.

Anticancer Properties

The anticancer potential of this compound has been investigated extensively. Research has shown that certain benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . For instance, derivatives have been reported to exhibit significant antiproliferative activity against the MDA-MB-231 breast cancer cell line .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. Compounds derived from this class have shown efficacy against several viral strains, including HIV and HCV. Notably, some substituted benzimidazoles serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent activity against HIV-1 replication . The structural modifications around the benzimidazole nucleus are crucial for enhancing antiviral potency.

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives have been evaluated through various in vitro assays such as DPPH and ABTS scavenging tests. These studies indicate that certain modifications can significantly enhance radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .

Summary of Research Findings

Case Studies and Research Insights

Several case studies highlight the efficacy of this compound in various applications:

- Case Study 1 : A series of hydrazone derivatives were synthesized and evaluated for their antiparasitic activity against Trichinella spiralis. Results indicated a strong correlation between structure and biological activity, showcasing the potential for developing new anthelmintics .

- Case Study 2 : In a study focused on anticancer applications, specific benzimidazole derivatives demonstrated IC50 values lower than standard chemotherapeutics against breast cancer cell lines, indicating their potential as effective cancer treatments .

- Case Study 3 : The antiviral efficacy of selected benzimidazole derivatives was tested against different strains of HIV and HCV, revealing promising results that warrant further investigation into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

4-Hydrazinyl-1H-benzimidazole can be compared with other similar compounds, such as:

4-Amino-1H-benzimidazole: This compound lacks the hydrazine group and has different reactivity and biological activity.

4-Nitro-1H-benzimidazole: This precursor compound has a nitro group instead of a hydrazine group and is used in the synthesis of this compound.

1H-Benzimidazole: The parent compound without any substituents at the fourth position, which serves as a core structure for various derivatives.

The uniqueness of this compound lies in its hydrazine substituent, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.

Actividad Biológica

4-Hydrazinyl-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and specific case studies illustrating its efficacy.

Synthesis and Structural Characteristics

This compound belongs to a class of compounds known as benzimidazoles, which are characterized by a bicyclic structure containing a benzene ring fused to an imidazole ring. The hydrazinyl substituent at the 4-position enhances the compound's reactivity and biological potential.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, one study reported that certain derivatives exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating strong growth inhibition . The mechanism of action is believed to involve induction of apoptosis through disruption of mitochondrial membrane potential and activation of caspases .

Antiparasitic Activity

The compound has also shown promising results in antiparasitic applications. Research indicated that derivatives of this compound demonstrated potent anthelmintic activity against Trichinella spiralis, with complete larval death observed at concentrations as low as 50 mg/mL after 24 hours . This activity is attributed to the ability of these compounds to interfere with tubulin polymerization, a critical process for parasite survival.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar to other benzimidazole derivatives, it disrupts microtubule formation, impairing cell division in both cancerous and parasitic cells .

- Oxidative Stress Induction : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis .

- Mitochondrial Dysfunction : By affecting mitochondrial function, these compounds trigger apoptotic pathways that lead to cancer cell death .

Case Study 1: Anticancer Efficacy

A study involving various benzimidazole derivatives highlighted the significant antiproliferative effects against the MCF-7 breast cancer cell line. The compounds were evaluated for their cytotoxicity using standard assays, revealing that modifications at specific positions on the benzimidazole ring could enhance their efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2g | MDA-MB-231 | 10 | Apoptosis via caspase activation |

| 5b | MCF-7 | 15 | Tubulin polymerization inhibition |

Case Study 2: Antiparasitic Activity

Another investigation focused on the anthelmintic properties of hydrazone derivatives derived from benzimidazole. These compounds were tested against isolated muscle larvae of T. spiralis, demonstrating complete efficacy at specified concentrations .

| Compound | Concentration (mg/mL) | Efficacy (%) |

|---|---|---|

| 5b | 50 | 100 |

| 5d | 50 | 100 |

Propiedades

IUPAC Name |

1H-benzimidazol-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-6-3-1-2-5-7(6)10-4-9-5/h1-4,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKZOCBFGAROPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663404 | |

| Record name | 4-Hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650638-11-2 | |

| Record name | 4-Hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.